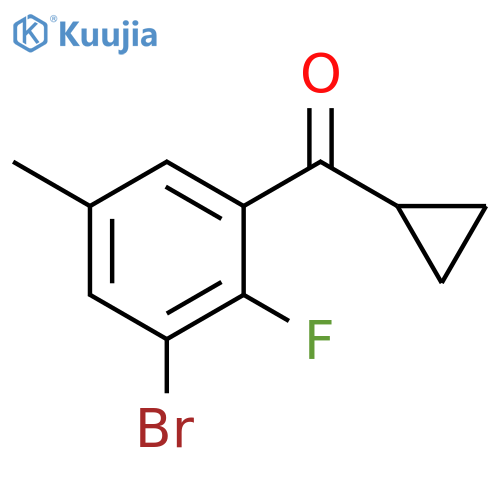Cas no 2293239-24-2 ((3-bromo-2-fluoro-5-methylphenyl)(cyclopropyl)methanone)
3-ブロモ-2-フルオロ-5-メチルフェニル(シクロプロピル)メタノンは、臭素とフッ素原子を有する芳香環とシクロプロピルカルボニル基が結合した特異な構造を持つ化合物です。この分子は、医農薬中間体としての応用可能性が高く、特にハロゲン置換基の電子効果により求電子反応やカップリング反応に適した特性を示します。シクロプロピル基の立体効果により分子の剛性が向上し、標的タンパク質との選択的相互作用が期待できる点が特徴です。高純度合成が可能で、X線結晶構造解析による立体配置の確認が行われているため、創薬研究におけるリード化合物としての利用価値が認められています。

2293239-24-2 structure
商品名:(3-bromo-2-fluoro-5-methylphenyl)(cyclopropyl)methanone
CAS番号:2293239-24-2
MF:C11H10BrFO
メガワット:257.098906040192
CID:6781071
(3-bromo-2-fluoro-5-methylphenyl)(cyclopropyl)methanone 化学的及び物理的性質
名前と識別子
-
- (3-bromo-2-fluoro-5-methylphenyl)(cyclopropyl)methanone
-
- インチ: 1S/C11H10BrFO/c1-6-4-8(10(13)9(12)5-6)11(14)7-2-3-7/h4-5,7H,2-3H2,1H3
- InChIKey: VGSXNUOHRKKTJX-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(C)=CC(Br)=C1F)(C1CC1)=O
じっけんとくせい
- 密度みつど: 1.540±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 323.6±42.0 °C(Predicted)
(3-bromo-2-fluoro-5-methylphenyl)(cyclopropyl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB606113-250mg |
(3-Bromo-2-fluoro-5-methylphenyl)(cyclopropyl)methanone; . |
2293239-24-2 | 250mg |
€452.10 | 2024-07-19 | ||
| abcr | AB606113-500mg |
(3-Bromo-2-fluoro-5-methylphenyl)(cyclopropyl)methanone; . |
2293239-24-2 | 500mg |
€623.50 | 2024-07-19 | ||
| abcr | AB606113-1g |
(3-Bromo-2-fluoro-5-methylphenyl)(cyclopropyl)methanone; . |
2293239-24-2 | 1g |
€852.00 | 2024-07-19 |
(3-bromo-2-fluoro-5-methylphenyl)(cyclopropyl)methanone 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
2293239-24-2 ((3-bromo-2-fluoro-5-methylphenyl)(cyclopropyl)methanone) 関連製品
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2293239-24-2)(3-bromo-2-fluoro-5-methylphenyl)(cyclopropyl)methanone

清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):268/369/505